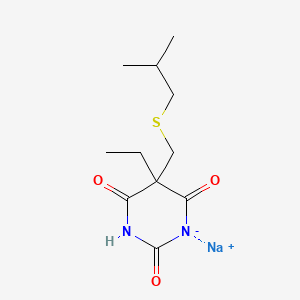
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt is a derivative of barbituric acid, a compound known for its central nervous system depressant properties. This compound is part of the barbiturate class, which has historically been used for its sedative, hypnotic, and anticonvulsant effects. The sodium salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt typically involves the following steps:
Formation of Barbituric Acid Derivative: The initial step involves the reaction of diethyl alpha-ethyl-alpha-isobutylthiomalonate with urea in the presence of a base such as sodium ethoxide. This reaction forms the sodium salt of 5-Ethyl-5-(isobutylthiomethyl)barbituric acid.
Hydrolysis and Neutralization: The intermediate product is then hydrolyzed and neutralized to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial synthesis.
Purification: Employing crystallization and filtration techniques to purify the product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the thiomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted barbiturates.
Applications De Recherche Scientifique
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other barbiturate derivatives.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential anticonvulsant and sedative properties.
Industry: Utilized in the manufacture of pharmaceuticals and as an intermediate in chemical production.
Mécanisme D'action
The compound exerts its effects primarily through interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, elevating the seizure threshold and reducing the spread of seizure activity. Additionally, it may inhibit calcium channels, leading to decreased excitatory neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: Another barbiturate with similar anticonvulsant properties.
Secobarbital: Known for its sedative effects.
Pentobarbital: Used for its anesthetic properties.
Uniqueness
5-Ethyl-5-(isobutylthiomethyl)barbituric acid sodium salt is unique due to its specific thiomethyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. This uniqueness can influence its solubility, metabolic pathways, and interaction with biological targets.
Propriétés
Numéro CAS |
66968-51-2 |
|---|---|
Formule moléculaire |
C11H17N2NaO3S |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
sodium;5-ethyl-5-(2-methylpropylsulfanylmethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3S.Na/c1-4-11(6-17-5-7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
Clé InChI |
AANJFVIYBAJBQC-UHFFFAOYSA-M |
SMILES canonique |
CCC1(C(=O)NC(=O)[N-]C1=O)CSCC(C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


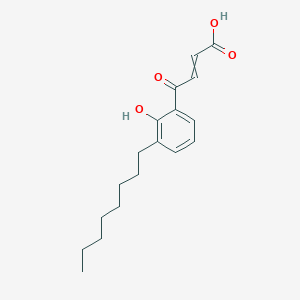


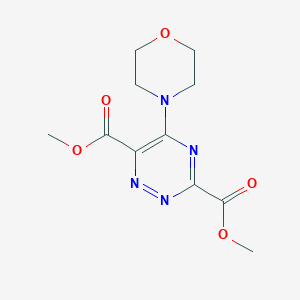
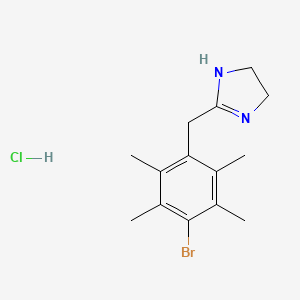
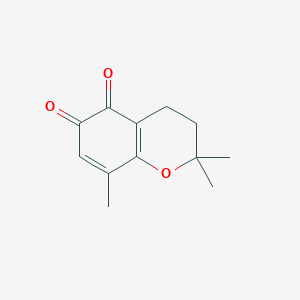
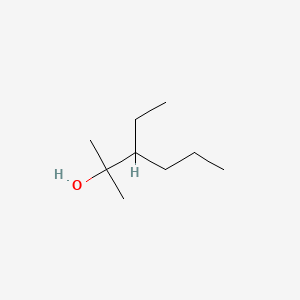
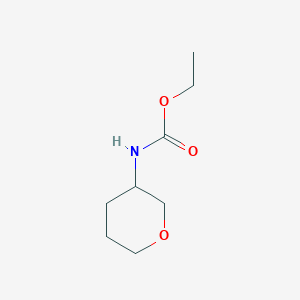
![Disodium 3-[[2,4-Bis(2-Methylphenoxy)Phenyl]Azo]-4-Hydroxy-5-[[(P-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate](/img/structure/B14478428.png)

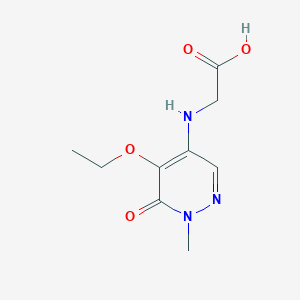
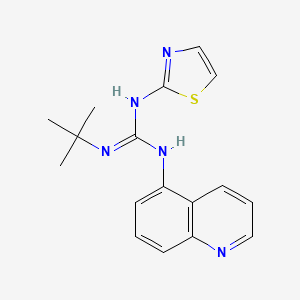
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)
![3-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14478456.png)
